molecular formula C28H25N3O4S B2424249 N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899754-55-3

N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2424249
CAS No.: 899754-55-3
M. Wt: 499.59
InChI Key: WDXKFTJIXOBDRF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable phenolic and aldehyde precursors.

    Construction of the pyrimidine ring: This step often involves the condensation of urea or guanidine derivatives with appropriate diketones or aldehydes.

    Introduction of the sulfanyl group: This can be done via nucleophilic substitution reactions using thiol reagents.

    Attachment of the acetamide moiety: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups and structural elements, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that features multiple functional groups, which may contribute to its biological activity. The molecular formula is C₁₉H₂₃N₃O₄S, and its IUPAC name reflects its intricate connectivity.

Key Structural Features

  • Aromatic Rings : The presence of ethyl and methoxy groups attached to aromatic rings enhances lipophilicity.
  • Sulfanyl Group : This functional group is often associated with increased reactivity in biological systems.
  • Diazatricyclo Framework : This bicyclic structure may play a role in the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. A study conducted on structurally related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory effects. Research has indicated that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF-7 (breast cancer)Cell proliferation inhibition
AnticancerHeLa (cervical cancer)Induction of apoptosis
Anti-inflammatoryHuman macrophagesDecrease in TNF-alpha levels

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₄S
Molecular Weight373.46 g/mol
SolubilitySoluble in DMSO and ethanol

Case Study 1: Antimicrobial Efficacy

In a laboratory study, a series of derivatives based on the core structure of this compound were screened for antimicrobial activity against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains.

Case Study 2: Cancer Cell Line Studies

In another study focused on anticancer properties, researchers evaluated the effect of the compound on HeLa cells using flow cytometry to assess cell cycle distribution. Results indicated a significant increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis induction.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-18-11-13-20(14-12-18)29-24(32)17-36-28-30-25-22-9-4-5-10-23(22)35-26(25)27(33)31(28)16-19-7-6-8-21(15-19)34-2/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXKFTJIXOBDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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